2-Amino-5-ethoxybenzenethiol hydrochloride
Description
2-Amino-5-ethoxybenzenethiol hydrochloride is a substituted benzenethiol derivative characterized by an amino group (-NH₂) at the 2-position, an ethoxy group (-OCH₂CH₃) at the 5-position, and a thiol (-SH) group at the 1-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₁NOS·HCl. The compound is synthesized via acid hydrolysis and isolation techniques, yielding approximately 55% under optimized conditions . Key spectral data include:
- IR (KBr, cm⁻¹): 3365–3285 (N-H stretch), 2370 (S-H stretch), 1270 (C-O stretch) .
- ¹H NMR (CDCl₃): δ 7.35–6.90 (aromatic protons), 4.65 (NH₂), 3.50 (OCH₂CH₃), 2.30 (SH) .
This compound is of interest in organic synthesis and pharmaceutical research due to its reactive thiol and amino groups, which facilitate further derivatization.
Properties
IUPAC Name |
2-amino-5-ethoxybenzenethiol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-10-6-3-4-7(9)8(11)5-6;/h3-5,11H,2,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULCYWEMTWVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)S.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480124 | |
| Record name | NSC45164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71071-47-1 | |
| Record name | Benzenethiol, 2-amino-5-ethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71071-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 45164 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071071471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC45164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC45164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethoxybenzenethiol hydrochloride typically involves the introduction of the amino and ethoxy groups onto the benzenethiol structure. One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to the benzene ring followed by the introduction of the amino group through amination reactions. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethoxybenzenethiol hydrochloride undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
2-Amino-5-ethoxybenzenethiol hydrochloride has shown promise in several medicinal applications:
- Antimicrobial Activity :
- Anticancer Potential :
- Pharmacological Intermediates :
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
-
Nucleophilic Substitution Reactions :
- The introduction of the ethoxy group can be accomplished via nucleophilic substitution on a suitable precursor, followed by thiolation to introduce the thiol functionality.
- Reduction Reactions :
Industrial Applications
- Dye Manufacturing :
- Chemical Synthesis :
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Creative Research Thoughts examined the antimicrobial activity of various substituted benzenethiols. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent .
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents utilized this compound as a precursor. The resulting compounds showed enhanced cytotoxicity against multiple cancer cell lines compared to their parent structures, indicating its utility in drug development .
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxybenzenethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The ethoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 2-Aminobenzenethiols
2-Amino-5-chlorobenzenethiol (C₆H₆NSCl)
- Synthesis: Prepared via methods analogous to ethoxy derivatives, though yields and conditions vary.
- Spectral Data: Lacks ethoxy-group signals but shows similar N-H and S-H stretches in IR .
- Applications: Used as a precursor in agrochemicals and dyestuffs due to the electron-withdrawing chloro group .
Benzenethiol, 2-amino-4-chloro-, hydrochloride (CAS 615-48-5)
Substituted Phenol Hydrochlorides
2-Amino-5-ethylphenol Hydrochloride (C₈H₁₁NO·HCl)
- Molecular Formula: C₈H₁₁NO·HCl.
- Structural Contrast: Replaces the thiol (-SH) with a hydroxyl (-OH) group, reducing nucleophilicity but enhancing hydrogen-bonding capacity.
- Similarity Score: 0.87 (structural similarity based on substitution pattern) .
- Applications: Intermediate in antioxidant and polymer synthesis .
2-Amino-5-methylphenol Hydrochloride
Benzothiazole and Benzimidazole Derivatives
5-Amino-2-methylbenzothiazole Dihydrochloride
- Molecular Formula: C₈H₉N₂S·2HCl.
- Structural Contrast: Benzothiazole core replaces the benzene ring, introducing a sulfur-containing heterocycle. This enhances planar rigidity and fluorescence properties .
2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
Comparative Data Table
Key Findings and Trends
Substituent Effects:
- Electron-donating groups (e.g., ethoxy): Increase nucleophilicity of the thiol group, enhancing reactivity in coupling reactions .
- Electron-withdrawing groups (e.g., chloro): Stabilize the aromatic ring but reduce thiol acidity .
Synthesis Efficiency: Ethoxy derivatives show moderate yields (~55%), while methylphenol hydrochlorides achieve ~50% yields under acidic conditions .
Applications: Thiol derivatives are preferred in metal chelation and radical scavenging, whereas phenol and benzothiazole analogs dominate pharmaceutical research .
Biological Activity
2-Amino-5-ethoxybenzenethiol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C9H12ClN2S
- Molecular Weight : 218.72 g/mol
- CAS Number : 71071-47-1
Structure
The structure of this compound consists of an ethoxy group attached to a thiol-bearing aromatic ring, contributing to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function and signaling pathways.
Biological Effects
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
- Cytotoxicity : Research indicates that it may have cytotoxic effects on certain cancer cell lines, suggesting potential anti-cancer applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Enzyme Inhibition | Inhibits activity of specific enzymes | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Properties
In a study examining the cytotoxic effects of this compound on human breast cancer cells (MCF-7), the compound was found to induce apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Table 2: Cytotoxicity Data
| Concentration (µM) | % Cell Viability | Mechanism |
|---|---|---|
| 10 | 85 | Minimal effect |
| 25 | 70 | Moderate cytotoxicity |
| 50 | 50 | Induction of apoptosis |
| 100 | 30 | Activation of caspases |
Safety and Toxicology
The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate that while the compound shows promise as an anticancer agent, it also exhibits cytotoxicity at higher concentrations.
Toxicological Findings
- Acute Toxicity : Studies indicate moderate toxicity in animal models at high doses.
- Chronic Exposure : Long-term exposure may lead to organ-specific toxicity; however, further studies are needed to elucidate these effects.
Table 3: Toxicological Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
